Methyl 3,4-Dibromo-5-methylbenzoate
Description
Properties
IUPAC Name |
methyl 3,4-dibromo-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDAOOVENOTAHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679227 | |
| Record name | Methyl 3,4-dibromo-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160574-54-8 | |
| Record name | Methyl 3,4-dibromo-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 3,4-dibromo-5-methylbenzoate (CAS: 1160574-54-8) is a brominated aromatic compound that has garnered attention due to its potential biological activities and applications in synthetic organic chemistry. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and its role as a synthetic intermediate.
- Molecular Formula : C9H8Br2O2
- Molecular Weight : 307.97 g/mol
- IUPAC Name : this compound
- Structure :
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In a comparative study of various brominated benzoates, this compound demonstrated effective inhibition against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the bromine substituents play a crucial role in enhancing the compound's antimicrobial efficacy .
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound showed promising results in inhibiting cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.2 |
| MCF-7 (breast cancer) | 12.8 |
| A549 (lung cancer) | 18.6 |
The mechanism of action appears to involve the induction of apoptosis and disruption of cellular metabolism .
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study revealed that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly. This property is particularly relevant for treating chronic infections where biofilm formation is a major challenge .
Case Study 2: Cancer Cell Line Testing
A detailed investigation into the cytotoxicity of this compound against various cancer cell lines was conducted. The results indicated that the compound induced cell cycle arrest at the G2/M phase and activated caspase pathways leading to apoptosis. This suggests potential applications in developing new anticancer therapies .
Synthetic Applications
This compound serves as an important intermediate in organic synthesis. It has been utilized in the synthesis of more complex molecules, including:
- 3,5-Dimethoxyphenylacetic Acid : A key intermediate for natural product synthesis.
This compound's reactivity is enhanced due to the presence of bromine atoms, which facilitate electrophilic substitution reactions .
Comparison with Similar Compounds
Propan-2-yl 3,4-Dibromo-5-methylbenzoate
Structural Differences : The ester group in this analog is a bulkier propan-2-yl (isopropyl) group instead of methyl.
Properties and Applications :
- Increased steric hindrance from the isopropyl group reduces reactivity in nucleophilic substitution compared to the methyl ester.
Ethyl 3,4-Diamino-5-bromobenzoate
Structural Differences: Features amino (-NH₂) groups at the 3- and 4-positions and a single bromine at the 5-position, with an ethyl ester. Properties and Applications:
- Amino groups introduce polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents like ethanol or DMSO.
- The lone bromine atom lowers molecular weight (C₉H₁₁BrN₂O₂; MW: 265.10 g/mol) compared to the dibromo analog.
- Likely used in pharmaceutical synthesis (e.g., as a precursor for heterocyclic compounds) due to the reactivity of amino groups .
Methyl Palmitate and Methyl Isostearate
Structural Differences : Aliphatic esters with long hydrocarbon chains (C16 and C18, respectively), contrasting with the aromatic brominated structure of Methyl 3,4-Dibromo-5-methylbenzoate.
Properties and Applications :
Methyl Salicylate
Structural Differences : Aromatic ester with a hydroxyl (-OH) and methoxy (-OCH₃) group instead of bromine and methyl substituents.
Properties and Applications :
- Higher volatility (BP: ~222°C) and use in fragrances or topical analgesics.
- Lacks the electron-deficient aromatic ring of the dibromo compound, making it unsuitable for electrophilic substitution reactions .

Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Applications |
|---|---|---|---|---|---|
| This compound | C₉H₈Br₂O₂ | 308.97 | 3,4-Br; 5-CH₃; methyl ester | ~90–100 (est.) | Organic synthesis, catalysis |
| Propan-2-yl 3,4-Dibromo-5-methylbenzoate | C₁₁H₁₂Br₂O₂ | 351.03 | 3,4-Br; 5-CH₃; isopropyl ester | N/A | Discontinued (specialty uses) |
| Ethyl 3,4-Diamino-5-bromobenzoate | C₉H₁₁BrN₂O₂ | 265.10 | 3,4-NH₂; 5-Br; ethyl ester | N/A | Pharmaceutical intermediates |
| Methyl Palmitate | C₁₇H₃₄O₂ | 270.45 | C16 aliphatic chain | 28 | Biofuels, cosmetics |
| Methyl Salicylate | C₈H₈O₃ | 152.15 | 2-OH; 2-OCH₃ | -8 | Fragrances, analgesics |
Key Findings
- Solubility : Bulkier ester groups (e.g., isopropyl) increase hydrophobicity, while polar substituents (e.g., -NH₂) improve solubility in polar solvents .
- Applications: Structural analogs are tailored for distinct uses, ranging from pharmaceuticals (amino-substituted esters) to industrial materials (aliphatic esters) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


